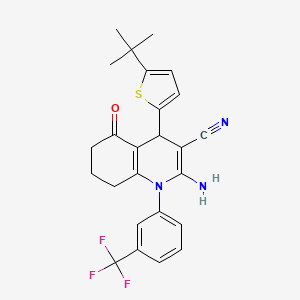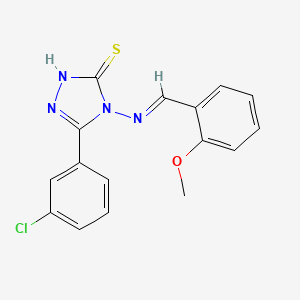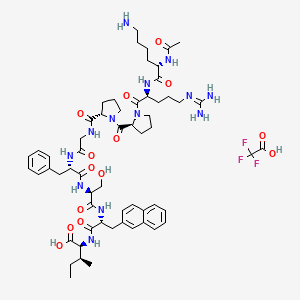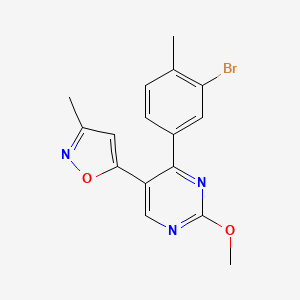
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-oxoethyl groups using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-propylphenyl)quinoline-4-carboxylate
- 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-butylphenyl)quinoline-4-carboxylate
Uniqueness
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
355433-17-9 |
|---|---|
分子式 |
C33H35NO3 |
分子量 |
493.6 g/mol |
IUPAC名 |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-3-5-6-7-8-11-25-16-20-27(21-17-25)32(35)23-37-33(36)29-22-31(26-18-14-24(4-2)15-19-26)34-30-13-10-9-12-28(29)30/h9-10,12-22H,3-8,11,23H2,1-2H3 |
InChIキー |
VCHCXQOCPQAUHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)

![Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12045391.png)

![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)
![8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12045407.png)

![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)




